molecular formula C12H19NO B10784545 Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- CAS No. 17140-70-4

Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)-

Cat. No.: B10784545
CAS No.: 17140-70-4
M. Wt: 193.28 g/mol
InChI Key: IRVLBORJKFZWMI-ZYHUDNBSSA-N
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Description

. This compound is a stereoisomer of ethylephedrine and is characterized by its specific chiral centers, making it an important molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- typically involves the reaction of benzaldehyde with a suitable amine, followed by reduction. One common method includes the use of ethylmethylamine and a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- involves its interaction with specific molecular targets and pathways. It is known to interact with adrenergic receptors, leading to the activation of signaling pathways that result in various physiological effects. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its stereoisomers. This uniqueness makes it valuable in both research and therapeutic applications .

Properties

Key on ui mechanism of action

A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors.

CAS No.

17140-70-4

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1

InChI Key

IRVLBORJKFZWMI-ZYHUDNBSSA-N

Isomeric SMILES

CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O

Canonical SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

melting_point

108-110

Origin of Product

United States

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